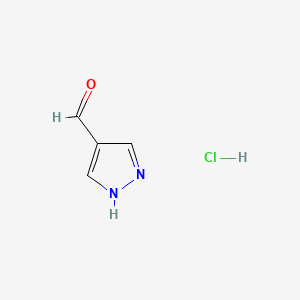

1H-Pyrazole-4-carbaldehyde hydrochloride

CAS No.: 1197230-88-8; 35344-95-7

Cat. No.: VC7713841

Molecular Formula: C4H5ClN2O

Molecular Weight: 132.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197230-88-8; 35344-95-7 |

|---|---|

| Molecular Formula | C4H5ClN2O |

| Molecular Weight | 132.55 |

| IUPAC Name | 1H-pyrazole-4-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |

| Standard InChI Key | AIIWZEJJEPAMBL-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1)C=O.Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1H-pyrazole-4-carbaldehyde hydrochloride is C₄H₅ClN₂O, with a molecular weight of 132.548 g/mol . The parent compound, 1H-pyrazole-4-carbaldehyde (CAS No. 35344-95-7), consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with an aldehyde group (-CHO) at the 4-position . Protonation of one of the pyrazole nitrogen atoms by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Crystallographic studies of structurally related compounds, such as 1-phenyl-1H-pyrazole-4-carbaldehyde, reveal that the aldehyde group adopts near-coplanarity with the pyrazole ring (torsion angle: −179.35°) . This planar configuration facilitates intermolecular interactions, including C–H⋯O hydrogen bonds and π–π stacking, which stabilize crystalline arrangements . While direct crystallographic data for 1H-pyrazole-4-carbaldehyde hydrochloride are unavailable, analogous packing motifs are anticipated.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1H-pyrazole-4-carbaldehyde typically involves functionalization of pyrazole precursors. One reported method employs palladium-catalyzed cross-coupling reactions to introduce substituents at the 3-position of 1-phenyl-1H-pyrazole-4-carbaldehyde . For the hydrochloride derivative, treatment of the free base with hydrochloric acid under controlled conditions is presumed to yield the salt, though explicit procedural details remain undocumented in accessible literature .

Analytical Data

Key physicochemical properties include:

Nuclear magnetic resonance (NMR) spectroscopy of analogous pyrazole-4-carbaldehydes confirms the aldehyde proton resonance near δ 9.8–10.0 ppm and aromatic proton signals between δ 7.5–8.5 ppm . Mass spectrometry of the parent compound shows a molecular ion peak at m/z 96.087 .

Physicochemical Properties and Stability

1H-Pyrazole-4-carbaldehyde hydrochloride is a hygroscopic solid, requiring storage under inert gas (nitrogen or argon) at 2–8°C to prevent decomposition . Its solubility profile suggests utility in organic synthesis, particularly in polar aprotic solvents. The hydrochloride salt’s enhanced aqueous solubility compared to the free base makes it advantageous for reactions requiring protic media.

Thermogravimetric analysis (TGA) of related pyrazole derivatives indicates thermal stability up to 200°C, with decomposition onset near 250°C . The hydrochloride form is expected to exhibit similar thermal behavior, though experimental data are lacking.

Applications in Organic Synthesis and Drug Discovery

Building Block for Heterocycles

The aldehyde group in 1H-pyrazole-4-carbaldehyde serves as a reactive site for condensation and cyclization reactions. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume